9,10-Dihydrobenzo[a]pyrene
Overview
Description
9,10-Dihydrobenzo[a]pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C20H14. It is a derivative of benzo[a]pyrene, characterized by the addition of two hydrogen atoms, resulting in a dihydro form. This compound is of significant interest due to its structural similarity to other polycyclic aromatic hydrocarbons, which are known for their carcinogenic properties.
Mechanism of Action
Target of Action
9,10-Dihydrobenzo[a]pyrene is a metabolite of benzo[a]pyrene, a well-known carcinogen . The primary targets of this compound are the DNA molecules, specifically at guanosine positions .
Mode of Action
The compound is converted to optically active 9,10-epoxides of (-)trans-7,8-diol by three enzymatic steps . These steps include:
- Stereoselective oxygenation by the mixed-function oxidases at the 9,10 double bond of the (-)trans-7,8-diol .
Biochemical Pathways
The biochemical pathways involved in the metabolism of this compound are complex. The compound is metabolized to reactive diol epoxides . The metabolic intermediates of the activation pathways, 7,8-epoxide and trans-7,8-diol, as well as the two stereoisomeric diol epoxides are all optically active .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties are likely influenced by its chemical structure and the enzymatic processes involved in its metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with DNA. The compound forms adducts with DNA, primarily at guanosine positions . This interaction can lead to mutations and potentially contribute to carcinogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the compound’s degradation . Additionally, the compound’s action can be influenced by the specific characteristics of the biological system in which it is present .
Biochemical Analysis
Biochemical Properties
9,10-Dihydrobenzo[a]pyrene is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which this compound exerts these effects are still being explored.
Molecular Mechanism
The molecular mechanism of action of this compound involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can have effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched. It is believed to interact with various transporters or binding proteins, and these interactions can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9,10-Dihydrobenzo[a]pyrene can be synthesized through various methods. One common approach involves the hydrogenation of benzo[a]pyrene using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atmospheres.
Industrial Production Methods: Industrial production of this compound is less common due to its limited commercial applications. when required, it can be produced using large-scale hydrogenation reactors, ensuring consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Further reduction of this compound can lead to the formation of tetrahydro derivatives. This reaction typically uses hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Tetrahydrobenzo[a]pyrene.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
9,10-Dihydrobenzo[a]pyrene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules, particularly DNA, due to its structural similarity to known carcinogens.
Medicine: Investigated for its potential role in the development of cancer and other diseases.
Industry: Limited industrial applications, primarily used in research and development settings.
Comparison with Similar Compounds
Benzo[a]pyrene: A well-known carcinogen, structurally similar but without the additional hydrogen atoms.
9,10-Phenanthrenequinone: Another polycyclic aromatic hydrocarbon with similar properties.
1-Pyrenebutyric acid: A derivative of pyrene, used in various chemical applications.
Uniqueness: 9,10-Dihydrobenzo[a]pyrene is unique due to its dihydro form, which affects its reactivity and interactions with biological systems. Its structural modifications make it a valuable compound for studying the effects of hydrogenation on polycyclic aromatic hydrocarbons.
Properties
IUPAC Name |
9,10-dihydrobenzo[a]pyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1,3-6,8-12H,2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWVCBYUFDAUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170011 | |
Record name | 9,10-Dihydrobenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17573-15-8 | |
Record name | 9,10-Dihydrobenzo[a]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17573-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Dihydrobenzo(a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Dihydrobenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-DIHYDROBENZO(A)PYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK44UY8IG3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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